molecular formula C12H14ClN3O3 B7599158 4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile

4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile

Cat. No.: B7599158
M. Wt: 283.71 g/mol
InChI Key: UFUYDBORUBOOFG-UHFFFAOYSA-N
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Description

4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile is a complex organic compound that features a morpholine ring substituted with a nitrile group and a propanoyl group linked to a 5-chloro-3-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as methanol or acetonitrile and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines.

    Substitution: Halogen atoms in the oxazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with a similar oxazole ring structure.

    Ditazole: A platelet aggregation inhibitor featuring an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.

    Oxaprozin: A COX-2 inhibitor containing an oxazole structure.

Uniqueness

4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile is unique due to its combination of a morpholine ring with a nitrile group and an oxazole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-8-10(12(13)19-15-8)2-3-11(17)16-4-5-18-7-9(16)6-14/h9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUYDBORUBOOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)N2CCOCC2C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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